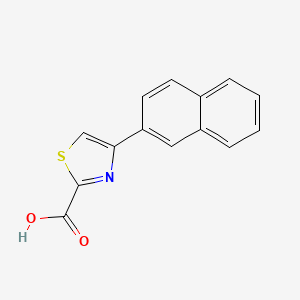

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)13-15-12(8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDDRXDSQCHJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid typically involves the condensation of 2-naphthylamine with α-haloketones to form the thiazole ring, followed by carboxylation. One common method involves the reaction of 2-naphthylamine with α-bromoacetophenone in the presence of a base, such as potassium carbonate, to form the intermediate thiazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.

Industrial Production Methods: Industrial production of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions such as oxidation, reduction, and substitution:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Naphthoquinone derivatives |

| Reduction | Lithium aluminum hydride | Dihydrothiazole derivatives |

| Substitution | Electrophiles (halogens) | Halogenated naphthalene derivatives |

These reactions highlight its versatility in organic synthesis and materials science.

Biological Applications

The compound has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity: Studies have shown that derivatives of naphthyl-substituted compounds can act as effective inhibitors against bacterial enzymes such as cystathionine γ-lyase, which is linked to various infections . The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity: Research indicates that 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid can inhibit cancer cell proliferation. In vitro studies demonstrated its effectiveness against breast cancer cell lines (e.g., MCF7) through mechanisms involving receptor antagonism and enzyme inhibition .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for developing enzyme inhibitors and receptor antagonists. Its ability to interact with biological macromolecules positions it as a candidate for drug development targeting various diseases:

| Application Area | Potential Uses |

|---|---|

| Drug Development | Enzyme inhibitors, receptor antagonists |

| Antimicrobial Agents | Treatment for infections |

| Anticancer Agents | Targeted therapy for tumors |

Industrial Applications

The unique electronic properties of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid make it useful in developing organic electronic materials and dyes. Its application in organic photovoltaics and light-emitting diodes (LEDs) is an area of ongoing research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyl-substituted thiazoles against common pathogens. The results indicated that compounds derived from 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid showed promising antibacterial activity with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Properties

In another investigation, the anticancer potential of this compound was assessed using human breast adenocarcinoma cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects, suggesting their potential use in chemotherapy regimens .

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist by blocking the receptor and preventing the binding of endogenous ligands.

Comparison with Similar Compounds

Discussion

The comparison highlights how substituent choice tailors the properties of thiazole-carboxylic acids:

- Lipophilicity : Naphthyl > Phenyl > Methyl, influencing membrane permeability in drug candidates.

- Acidity: CF₃ > NO₂ > Cl > H, critical for pH-dependent solubility and protein binding.

- Synthetic Accessibility : Halogenated and nitrated derivatives are more straightforward to synthesize than naphthyl-substituted analogs, which may require multi-step coupling reactions.

Further research on 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid should prioritize:

Optimizing synthetic yields using palladium-catalyzed cross-coupling for naphthyl introduction.

Evaluating biological activity against cancer or inflammation targets, leveraging the naphthyl group’s affinity for hydrophobic domains.

Biological Activity

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid is characterized by a thiazole ring substituted with a naphthyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid has also been investigated. In studies involving various cancer cell lines, the compound showed promising cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

The results indicate that the compound has selective cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy.

The biological activity of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid is thought to involve multiple mechanisms. It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives, including 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid:

- Case Study on Anticancer Activity : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.001), suggesting effective anticancer properties.

- Case Study on Antimicrobial Properties : Another study evaluated the compound against clinical isolates of Staphylococcus aureus and found it to be effective at concentrations lower than those required for standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of precursors using coupling reagents like EDCI and HOBT in dichloromethane. For example, analogous thiazole derivatives are synthesized by reacting Boc-protected carboxylic acids with amines, followed by deprotection with TFA and purification via column chromatography (hexane/ethyl acetate gradient) . Key Steps :

- Activation of carboxylic acid with EDCI/HOBT.

- Amine coupling in the presence of EtN.

- Deprotection with TFA and neutralization.

- Purification via silica gel chromatography.

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- H NMR : Identifies proton environments (e.g., aromatic protons from the naphthyl group and thiazole ring) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks for derivatives range from 193–428 g/mol) .

- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm) and thiazole ring vibrations .

Q. How is crystallographic data for thiazole derivatives analyzed?

- Methodological Answer : Programs like SHELXL refine crystal structures using high-resolution X-ray diffraction data. For example, SHELX software handles twinned data and high-resolution refinement, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How do substituents like the 2-naphthyl group influence electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT) predict electron-withdrawing/donating effects. The naphthyl group’s extended π-system enhances conjugation, altering redox potentials and reactivity in cross-coupling reactions. Compare with analogs like 4-(3,4-dichlorophenyl)thiazole-2-carboxylic acid (Cl substituents increase electrophilicity) . Table 1 : Substituent Effects on Thiazole Derivatives

| Substituent | Electronic Effect | Biological Activity Trend |

|---|---|---|

| 2-Naphthyl | π-Conjugation ↑ | Enhanced binding affinity |

| 3,4-Dichlorophenyl | Electron-withdrawing | Antimicrobial activity ↑ |

| 4-Pyridyl | Basic N-atom | Enzyme inhibition ↑ |

Q. How can contradictions in reported biological activities of thiazole derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., compare 2-naphthyl vs. phenyl analogs) .

- Assay Standardization : Control variables like solvent polarity (DMF vs. aqueous buffers) and cell lines. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, synthetic procedures in ).

Q. What strategies optimize reaction yields for challenging thiazole syntheses?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 15 hours to 30 minutes) .

- Catalytic Systems : Use Pd catalysts for Suzuki couplings to attach aryl groups .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of naphthyl precursors .

Q. How are impurities in thiazole derivatives identified and quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.